![molecular formula C16H20N2O4 B2734016 7-methoxy-N-(2-morpholinoethyl)benzofuran-2-carboxamide CAS No. 232265-35-9](/img/structure/B2734016.png)
7-methoxy-N-(2-morpholinoethyl)benzofuran-2-carboxamide
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Description
“7-methoxy-N-(2-morpholinoethyl)benzofuran-2-carboxamide” is a novel benzofuran-2-carboxamide derivative . It has been synthesized and evaluated for its neuroprotective and antioxidant activities . This compound is part of a series of benzofuran-2-carboxamide derivatives that have been synthesized and studied for their potential biological activities .
Synthesis Analysis
The synthesis of “7-methoxy-N-(2-morpholinoethyl)benzofuran-2-carboxamide” involves the creation of a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives . The synthesis process yielded moderate to good results .Scientific Research Applications
Anticancer Potential
Benzofuran derivatives have garnered interest due to their remarkable anticancer activities. Specifically, 7-methoxy-N-(2-morpholinoethyl)benzofuran-2-carboxamide has demonstrated promising effects against several cancer cell lines. For instance, it inhibits cell growth in leukemia (K-562 and SR), non-small cell lung cancer (NCI-H322M and NCI-H460), colon cancer (HCT-116, KM12, and SW-620), CNS cancer (SNB-75 and U251), melanoma (LOX IMVI and MDA-MB-435), and ovarian cancer (OVCAR-4 and OVCAR-8) . Researchers are exploring its potential as an effective anticancer agent.
Fluorous Chemistry Applications
7-Methoxy-2-benzofurancarboxamide plays a role in fluorous chemistry. It can be used in the synthesis of the fluorous counterpart of the Marshall resin, specifically 4-(1H,1H,2H,2H-perfluorodecylsulfanyl)phenol . Fluorous compounds have unique properties, making them valuable in separation techniques and drug discovery.
Drug Lead Compound Exploration
Given its biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects, benzofuran compounds like this one are considered potential natural drug lead compounds. Researchers are keen on uncovering novel therapeutic applications for this class of molecules .
Synthetic Methods and Ring Construction
Recent advances have led to the discovery of novel methods for constructing benzofuran rings. For instance:
- A unique free radical cyclization cascade allows the synthesis of complex polycyclic benzofuran derivatives .
- Proton quantum tunneling facilitates the construction of benzofuran rings with fewer side reactions and high yield .
Bioactivity-Structure Relationship
Understanding the relationship between the bioactivities of benzofuran derivatives and their structures is crucial. Researchers continue to explore how specific modifications impact their pharmacological properties .
properties
IUPAC Name |
7-methoxy-N-(2-morpholin-4-ylethyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-20-13-4-2-3-12-11-14(22-15(12)13)16(19)17-5-6-18-7-9-21-10-8-18/h2-4,11H,5-10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUJLWJRQKXRQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49718394 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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